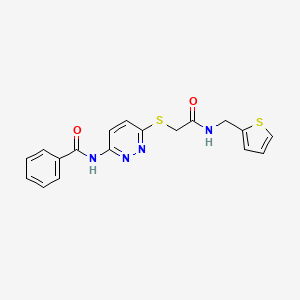

N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

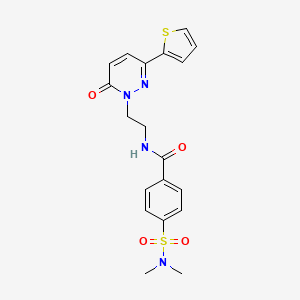

The compound "N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, which can provide insights into the possible characteristics of the compound .

Synthesis Analysis

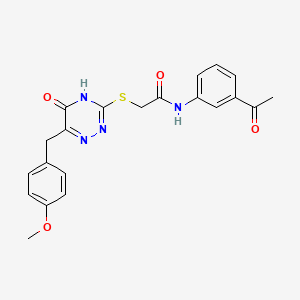

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a simple molecule that is functionalized through various chemical reactions. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields and simple workup procedures . Similarly, the synthesis of imidazolylbenzamides involves the substitution of different functional groups to achieve the desired electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

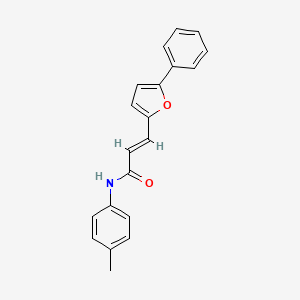

The molecular structure of heterocyclic compounds is crucial in determining their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be a viable replacement for other functional groups to produce class III electrophysiological activity . The compound of interest contains a thiophene moiety, which is known to impart certain electronic properties to molecules, potentially affecting their biological activity.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can lead to a variety of derivatives with different biological activities. For instance, the interaction of thieno[2,3-b]pyridine derivatives with various reagents can yield a range of products, including carbohydrazide derivatives, thiourea derivatives, and pyridothienopyrimidines . These reactions are often sensitive to the conditions and the nature of the substituents, which would also be the case for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives and related compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a fluorophenyl group in imidazo[1,2-b]pyridazines significantly increases their affinity for the benzodiazepine receptor, as indicated by a low IC50 value . The compound "this compound" would likely have unique properties due to its specific combination of functional groups, which could be inferred from the properties of structurally similar compounds discussed in the papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

- Thienopyrimidine derivatives, related to the compound , have shown pronounced antimicrobial activity. These derivatives were synthesized through a series of reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Histone Deacetylase Inhibition

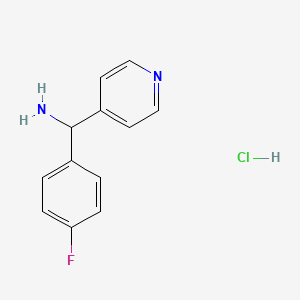

- Compounds similar to N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown significant promise as histone deacetylase (HDAC) inhibitors. This highlights their potential role in cancer therapy (Zhou et al., 2008).

Antiallergy Agents

- N-substituted-thiazolyl oxamic acid derivatives, which bear structural similarities to the compound , exhibited significant antiallergy activity. These findings suggest the potential of such compounds in the development of new antiallergy medications (Hargrave et al., 1983).

Synthesis of N-thioacyl 1,3-Amino Alcohols

- The synthesis of N-thioacyl 1,3-amino alcohols, which are structurally related to the compound , indicates potential applications in the development of new organic compounds with specific stereochemical configurations. These compounds could serve as key intermediates in pharmaceutical chemistry (Murai et al., 2005).

Cardiac Electrophysiological Activity

- N-substituted imidazolylbenzamides, similar in structure to the compound of interest, have shown potency in cardiac electrophysiological assays. This suggests their potential as selective agents in treating cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial and Antioxidant Activity

- A study on the synthesis and biological evaluation of novel pyridine and fused pyridine derivatives, structurally related to the compound , has shown these compounds to exhibit antimicrobial and antioxidant activity. This indicates their potential in treating infections and oxidative stress-related conditions (Flefel et al., 2018).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

- Benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings highlight the role of such compounds in cancer therapy, particularly in inhibiting angiogenesis (Borzilleri et al., 2006).

Antiulcer Agents

- Imidazo[1,2-a]pyridines substituted at the 3-position, similar to the compound , have been synthesized as potential antiulcer agents. Although these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Eigenschaften

IUPAC Name |

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHVQQPQLNLGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)